(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Medicinal chemistry Kinase inhibitor design Structure–activity relationships

(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS 1342684-08-5) is a heterocyclic primary amine building block belonging to the imidazo[4,5-b]pyridine class. With a molecular formula of C₈H₁₀N₄ and a molecular weight of 162.19 g/mol, this compound features a purine-isosteric fused bicyclic core bearing a methyl group at the N3 position and an aminomethyl substituent at the C2 position.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 1342684-08-5
Cat. No. B1426859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
CAS1342684-08-5
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN1C(=NC2=C1N=CC=C2)CN
InChIInChI=1S/C8H10N4/c1-12-7(5-9)11-6-3-2-4-10-8(6)12/h2-4H,5,9H2,1H3
InChIKeyJCLJGQJDGHEXKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS 1342684-08-5): Core Structural and Physicochemical Profile for Early Discovery Sourcing


(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS 1342684-08-5) is a heterocyclic primary amine building block belonging to the imidazo[4,5-b]pyridine class . With a molecular formula of C₈H₁₀N₄ and a molecular weight of 162.19 g/mol, this compound features a purine-isosteric fused bicyclic core bearing a methyl group at the N3 position and an aminomethyl substituent at the C2 position . It is supplied primarily as a research chemical for early discovery and further synthetic elaboration, typically at ≥95% purity, and is commercially available from multiple vendors including Sigma-Aldrich (as the hydrochloride salt), ChemScene, and Leyan .

Why Generic Substitution of Imidazo[4,5-b]pyridine Methanamine Intermediates Carries Unacceptable Differentiation Risk in (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Procurement


Within the imidazo[4,5-b]pyridine-2-methanamine chemotype, seemingly conservative modifications—such as N3-methylation versus N1-H, relocation of the methyl group to the 5- or 7-position, or secondary N-methylation of the aminomethyl side chain—can profoundly alter hydrogen-bonding capacity, basicity, metabolic stability, and target engagement profiles in downstream biological assays . The purine-mimetic scaffold is a privileged kinase-inhibitor core; even single-atom changes have been shown to shift selectivity across the TAM kinase family (AXL, MER, TYRO3) by orders of magnitude or redirect subcellular localization patterns [1][2]. Consequently, procurement of a close structural analog without verifying positional isomerism and N-substitution identity introduces material risk that the intended pharmacological or physicochemical phenotype will not be reproduced.

Quantitative Differentiation Evidence for (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Against Closest Structural Analogs


N3-Methylation Confers Unique Hydrogen-Bond Donor/Acceptor Topology Versus (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine

The N3-methyl substituent in (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine eliminates the tautomeric N–H proton present in the unsubstituted analog (1H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS 828242-03-1), thereby removing one hydrogen-bond donor site while preserving the C2-aminomethyl donor/acceptor pair . This structural distinction is critical because the N3-protonated tautomer of the des-methyl analog can engage in divergent hinge-region hydrogen-bonding patterns with kinase active sites, whereas the N3-methylated variant locks the scaffold into a single, predictable pharmacophoric orientation [1].

Medicinal chemistry Kinase inhibitor design Structure–activity relationships

C2-Aminomethyl Group Provides a Primary Amine Derivatization Handle Absent in (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol

(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine possesses a primary aliphatic amine (pKa ∼10–11 for the conjugate acid of a benzylamine-type amine) that enables amide coupling, reductive amination, sulfonamide formation, and urea synthesis under standard conditions, whereas the alcohol analog (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol (CAS 32329-12-7) requires less efficient O-alkylation or Mitsunobu chemistry and yields metabolically labile ether-linked products [1]. In the context of kinase inhibitor development, the aminomethyl handle directly mimics the ribose amine in ATP and enables rapid exploration of C2-substituted analogs via robust amide bond formation [2].

Synthetic chemistry Building block utility Parallel library synthesis

Regioisomeric Differentiation: 3-Methyl Substitution Delivers Distinct Target Engagement Versus 5-Methyl and 7-Methyl Isomers in Kinase Assays

The position of the methyl substituent on the imidazo[4,5-b]pyridine core has been shown to critically influence kinase selectivity profiles. In an analogous 2,6-disubstituted imidazo[4,5-b]pyridine series evaluated against the TAM kinase family, compounds bearing N3-substitution patterns (analogous to the target compound) exhibited IC₅₀ values of 0.77 nM against AXL and 9 nM against MER, with 120- to 900-fold selectivity windows [1]. While direct comparative data for the 5-methyl and 7-methyl methanamine isomers (CAS 1356003-22-9 and CAS 1023813-52-6, respectively) are not available in the same assay system, molecular docking studies demonstrate that the methyl group position alters the dihedral angle between the imidazopyridine core and the hinge region, thereby modulating the accessible chemical space for selectivity engineering [2].

Kinase selectivity Regioisomeric SAR TAM kinase inhibition

Purine Isosterism Value Proposition: Documented Kinase Inhibition Versus Non-Fused Heterocyclic Methanamine Alternatives

The imidazo[4,5-b]pyridine core is a well-documented purine isostere capable of engaging the kinase hinge region via a bidentate hydrogen-bonding motif (N1 of pyridine as acceptor; N–H or lone pair of imidazole as donor). This scaffold has yielded clinical-stage allosteric AKT inhibitors (e.g., ARQ 092/miransertib) with enzymatic IC₅₀ values of <5 nM against AKT1, AKT2, and AKT3 in biochemical assays [1]. In contrast, non-fused heterocyclic methanamine building blocks (e.g., 2-(aminomethyl)pyridine or 4-(aminomethyl)imidazole) lack the pre-organized bicyclic geometry required for bidentate hinge binding and typically require additional synthetic steps to achieve comparable kinase engagement [2]. The imidazo[4,5-b]pyridine class has also produced Aurora kinase inhibitors with IC₅₀ values of 0.015–0.025 μM and antibacterial agents with MIC values in the low mg/mL range against Gram-positive organisms [3].

Purine mimetic Kinase inhibitor scaffold ATP-competitive inhibition

Prioritized Procurement Scenarios for (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment-Based Drug Discovery Requiring a Purine-Isosteric Primary Amine Building Block

In fragment-based screening campaigns targeting ATP-binding pockets, (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine serves as an ideal fragment owing to its purine-mimetic core that pre-organizes bidentate hinge-binding geometry [1]. The primary amine handle enables rapid fragment elaboration via amide coupling, while the N3-methyl substituent eliminates tautomeric ambiguity and locks the hydrogen-bond pharmacophore into a single conformation—an advantage over the des-methyl (1H) analog that can populate multiple tautomeric states [2]. In optimized 2,6-disubstituted analogs derived from this scaffold, sub-nanomolar AXL kinase inhibition (IC₅₀ = 0.77 nM) with 120- to 900-fold selectivity has been demonstrated, validating the scaffold for TAM family kinase targeting [1].

Parallel Library Synthesis for Kinase Selectivity Profiling Across the Imidazo[4,5-b]pyridine Series

The compound's primary amine functionality supports high-throughput parallel chemistry workflows (amide coupling, sulfonamide formation, reductive amination, urea synthesis) that are incompatible with the corresponding alcohol analog (CAS 32329-12-7) . When constructing a matrix library to explore substitution vectors around the imidazo[4,5-b]pyridine core, the 3-methyl regioisomer provides the only regioisomeric starting point with literature-validated kinase selectivity data (AXL IC₅₀ = 0.77 nM), reducing the risk of investing in unproductive SAR exploration using 5-methyl or 7-methyl isomers that lack comparable validation [1].

Synthesis of N-Substituted Piperidine and Sulfonamide Analogs Based on Patent-Exemplified Kinase Inhibitor Chemistry

Patent EP 3274344 B1 and related disclosures describe imidazo[4,5-b]pyridine derivatives including N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)cyclopropanesulfonamide as kinase inhibitors, prepared via elaboration of the 3-methyl-3H-imidazo[4,5-b]pyridin-2-yl methanamine core [3]. This compound enables direct access to the exemplified chemical space via reductive amination with N-Boc-piperidin-3-one followed by sulfonamide formation, a synthetic sequence that is not accessible from the alcohol or des-methyl analogs without additional protecting-group or functional-group interconversion steps .

Antimicrobial Research Leveraging the Imidazo[4,5-b]pyridine Scaffold's Validated Antibacterial Activity

Imidazo[4,5-b]pyridine derivatives have demonstrated in vitro antibacterial activity against Gram-positive organisms including Bacillus cereus and Staphylococcus aureus, with MIC values as low as 0.03 mg/mL for optimized analogs [4]. The primary amine in (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine provides a conjugation handle for introducing diversity elements that can be screened for improved antimicrobial potency, leveraging the established class-level antibacterial profile of the imidazo[4,5-b]pyridine chemotype [4].

Quote Request

Request a Quote for (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.